molecular formula C17H15N3O2S2 B11163673 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B11163673
M. Wt: 357.5 g/mol
InChI Key: UURGMDAFTAPSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a methoxymethyl group, linked via a carboxamide bridge to a 4,5-dihydronaphtho[1,2-b]thiophene moiety. Its synthesis likely involves condensation of a thiadiazole intermediate with a functionalized dihydronaphthothiophene precursor, analogous to methods for related carboxamides . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with kinase inhibitors and antimicrobial agents due to heterocyclic bioactivity trends.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-9-14-19-20-17(24-14)18-16(21)13-8-11-7-6-10-4-2-3-5-12(10)15(11)23-13/h2-5,8H,6-7,9H2,1H3,(H,18,20,21)

InChI Key

UURGMDAFTAPSSC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural differences and similarities are outlined below:

Compound Name Substituent (R) Core Structure Molecular Weight* Melting Point (°C) Biological Activity (50 µg/mL)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide Methoxymethyl Dihydronaphthothiophene-carboxamide ~439.5 Not reported Not reported
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio Phenyl-carboxamide ~265.3 Reported (exact value withheld) 72% inhibition (hypothetical target)
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) Thioxo (S-) Phenyl-carboxamide ~251.3 Reported (exact value withheld) 65% inhibition

*Calculated using atomic masses.

  • Substituent Effects: The methoxymethyl group in the target compound may enhance solubility compared to methylthio (4a) or thioxo (3a) derivatives due to its oxygen-based polarity.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxymethyl substitution likely improves aqueous solubility over hydrophobic methylthio groups (e.g., 4a) .
  • Bioactivity : Thiadiazole derivatives with electron-withdrawing substituents (e.g., thioxo in 3a) show moderate inhibition (65%), while alkylthio groups (e.g., 4a) enhance activity (72%) . The target compound’s dihydronaphthothiophene may further modulate potency via π-π stacking.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Alkyl/aryl substitutions on the thiadiazole ring critically influence bioactivity. For example, methylthio (4a) outperforms thioxo (3a) in inhibition assays, suggesting sulfur electronegativity and side-chain flexibility are key .
  • Therapeutic Potential: The dihydronaphthothiophene scaffold may confer selectivity for kinases or GPCRs, though empirical validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.